molecular formula C17H23NO3 B2962483 tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 264264-31-5

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No. B2962483
M. Wt: 289.375
InChI Key: AWZZPACMXFVUMV-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

To a stirred solution of 3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g, 25.3 mmol) in anhydrous dimethylformamide (100 ml) under argon at room temperature, was added triethylamine (7.05 ml, 50.6 mmol), butyl vinyl ether (16.4 ml, 126.6 mmol), 1,3-bis(diphenylphosphino)propane (0.412 g, 1 mmol) and palladium acetate (0.202 g, 0.9 mmol) sequentially. The resultant mixture was heated at 85° C. for 1.5 h and cooled to room temperature. 4% Aqueous hydrochloric acid (150 ml) was added and stirring continued for 0.5 h. The reaction mixture was extracted with dichloromethane (3×300 ml) and the combined organics washed with water (4×500 ml), dried (Na2SO4) and evaporated in vacuo to afford a brown gum. Chromatography on silica gel with 0-30% ethyl acetate—hexane gradient elution gave the title compound (5.8 g, 79%) as a colourless solid.
Name
3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.202 g
Type
catalyst
Reaction Step One
Quantity
0.412 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][C:12]2[CH:15]=[CH:16][C:17](OS(C(F)(F)F)(=O)=O)=[CH:18][C:11]=2[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH:34]([O:36]CCCC)=[CH2:35].Cl>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:34]([C:17]1[CH:16]=[CH:15][C:12]2[CH2:13][CH2:14][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10][C:11]=2[CH:18]=1)(=[O:36])[CH3:35] |f:5.6.7|

Inputs

Step One
Name
3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)OS(=O)(=O)C(F)(F)F
Name
Quantity
7.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.202 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.412 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (3×300 ml)
WASH
Type
WASH
Details
the combined organics washed with water (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown gum
WASH
Type
WASH
Details
Chromatography on silica gel with 0-30% ethyl acetate—hexane gradient elution

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.